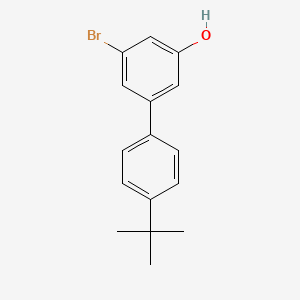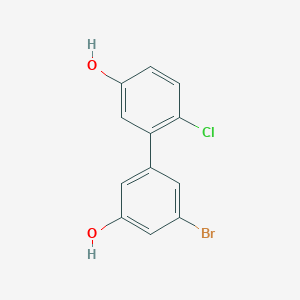
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (3-B5HPP) is a compound composed of a phenol group, a bromine atom, and two chlorine atoms. It is a colorless solid with a melting point of 91-92°C and a boiling point of 248-250°C. 3-B5HPP is an important compound in the field of organic synthesis due to its versatile reactivity and its ability to form stable adducts. It is also used in the synthesis of various pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound can act as a nucleophile, which means that it can react with electrophiles to form adducts. It is also believed that the compound can act as a Lewis acid, which means that it can react with Lewis bases to form complexes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can act as a catalyst, which means that it can promote the reaction of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with various biological molecules, such as proteins and enzymes, and it is also believed that it can act as an inhibitor of certain biochemical processes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to be toxic to some organisms, and it has been found to be mutagenic in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments include its low cost, its ease of use, and its versatility. It can be used in a variety of reactions, and it is relatively stable, which makes it an ideal reagent for lab experiments. However, there are some limitations to using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. It is toxic, and it can cause skin irritation, so it should be handled with care. In addition, it can be corrosive and volatile, so it should be stored and used in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in scientific research. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new catalysts and reagents. In addition, it could be used in the development of new fluorescent compounds and new polymers. Finally, it could be used in the development of new biological and medical applications, such as in the development of new drugs and treatments.
Synthesemethoden
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of phenol, the Williamson ether synthesis, and the Vilsmeier-Haack reaction. The most commonly used method is the Friedel-Crafts acylation of phenol, which involves the reaction of a phenol with an acid chloride in the presence of an aluminum chloride catalyst. This method is simple, efficient, and cost-effective, and it can be used to produce 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in high yields.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of various organic compounds. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the synthesis of various fluorescent compounds, which are important for various biological and medical applications.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2/c13-8-3-7(4-10(16)5-8)11-6-9(15)1-2-12(11)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWDDYBOZGFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686423 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol | |
CAS RN |
1261958-05-7 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

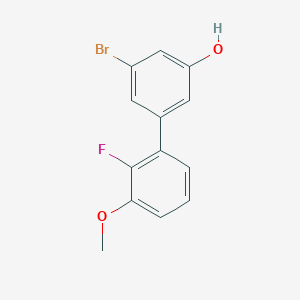

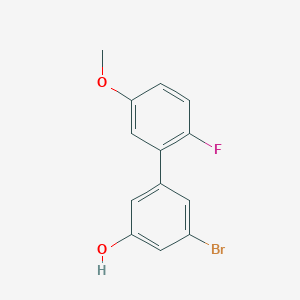



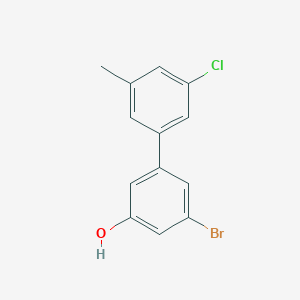
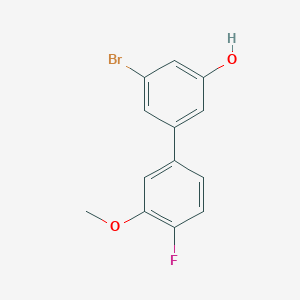
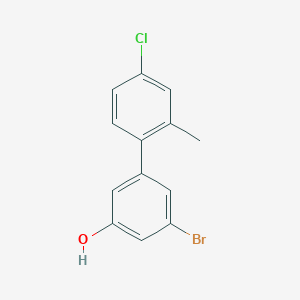

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)

